molecular formula C36H60N5O13P B148686 Nbdps CAS No. 132880-14-9

Nbdps

Cat. No.: B148686
CAS No.: 132880-14-9
M. Wt: 801.9 g/mol
InChI Key: MPEALQZPJOTEJL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The National Birth Defects Prevention Study (NBDPS) is not a chemical compound but a landmark, population-based case-control study in the United States. Established in 1996 following a directive from Congress, its primary goal is to identify genetic and environmental risk factors for major birth defects and to work towards their prevention . The study was conducted across ten Centers for Birth Defects Research and Prevention, including Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah, with coordination by the Centers for Disease Control and Prevention (CDC) . Data collection for the this compound took place from 1998 to 2013 and included pregnancies with estimated delivery dates from October 1997 through December 2011 . The study collected information from mothers of over 47,000 eligible babies with birth defects and 18,000 eligible babies without birth defects (who served as controls) through detailed computer-assisted telephone interviews . Many families also provided genetic samples via buccal (cheek) cell collection . This design created a vast resource for investigating a wide array of potential risk factors. The research applications and value of the this compound are extensive. It has been used to investigate associations between birth defects and a diverse range of exposures, including maternal medication use (e.g., butalbital, antiherpetic medications) , occupational exposure to chemicals like polycyclic aromatic hydrocarbons (PAHs) , air pollution , maternal health conditions such as fever and obesity , and lifestyle factors like smoking and diet . The study also supports significant genetic research to identify gene variants associated with conditions like congenital heart defects and sacral agenesis . Findings from over 400 published papers have contributed substantially to the scientific understanding of birth defect etiology . While data collection for the this compound has concluded, it has been succeeded by the Birth Defects Study To Evaluate Pregnancy exposureS (BD-STEPS), which began data collection in 2014 . Data from both studies are not publicly released but are accessible to qualified researchers through collaboration with one of the Centers for Birth Defects Research and Prevention, following a formal application and review process .

Properties

CAS No.

132880-14-9

Molecular Formula

C36H60N5O13P

Molecular Weight

801.9 g/mol

IUPAC Name

2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+

InChI Key

MPEALQZPJOTEJL-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2

Synonyms

1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine

Origin of Product

United States

Scientific Research Applications

Epidemiological Insights

The NBDPS has provided crucial epidemiological insights into the prevalence and etiology of various birth defects. By analyzing data from over 30,000 interviews, researchers have identified significant associations between maternal behaviors (e.g., smoking, medication use) and specific birth defects. For instance, studies have shown that certain medications taken during pregnancy are linked to increased risks of congenital heart defects and other malformations .

Gene-Environment Interactions

One of the unique aspects of this compound is its ability to study gene-environment interactions. By collecting biological samples (cheek swabs) from mothers, fathers, and infants, researchers can investigate how genetic predispositions interact with environmental exposures to influence the risk of birth defects. This approach has opened new avenues for understanding complex interactions that contribute to teratogenesis .

Public Health Policy Development

Findings from the this compound have informed public health policies aimed at preventing birth defects. For example, data indicating the risks associated with specific medications have led to revised guidelines for prescribing practices during pregnancy. Additionally, the study's insights into maternal nutrition and health behaviors have influenced educational campaigns targeting expectant mothers .

Case Study 1: Medication Use and Birth Defects

A notable case study within this compound examined the association between fluconazole use during pregnancy and specific birth defects, such as cleft lip with cleft palate and d-transposition of great arteries. The study found significant odds ratios indicating elevated risks for these conditions among infants exposed to fluconazole in utero . This research has prompted further investigations into safe prescribing practices for antifungal medications during pregnancy.

Case Study 2: Environmental Exposures

Another critical area of research focused on maternal exposure to environmental toxins, such as pesticides and air pollutants. The this compound data revealed correlations between high levels of certain environmental exposures and increased risks of neural tube defects. These findings have been instrumental in advocating for stricter regulations on pesticide use near residential areas where pregnant women may be exposed .

Data Tables

Study Focus Key Findings Public Health Implications
Medication UseIncreased risk of cleft lip associated with fluconazoleRevised prescribing guidelines for antifungal medications
Environmental ExposuresCorrelation between pesticide exposure and neural tube defectsAdvocacy for stricter pesticide regulations
Maternal Health FactorsLinks between obesity/diabetes and congenital anomaliesDevelopment of targeted health interventions

Comparison with Similar Compounds

Comparison with Similar Studies: NBDPS vs. BD-STEPS

The Birth Defects Study To Evaluate Pregnancy exposureS (BD-STEPS) , launched in 2014, extends and refines this compound methodologies. Below is a detailed comparison:

Table 1: Key Differences Between this compound and BD-STEPS

Feature This compound BD-STEPS
Study Period 1997–2011 2014–ongoing
Sample Size ~40,000 participants (cases and controls) Combines this compound data with new collections for enhanced power
Focus Areas Broad: 30+ birth defects and diverse exposures (e.g., diet, medications) Targeted: 17 severe/prevalent defects (e.g., critical congenital heart defects)
Data Collection 60-minute maternal interview; food frequency questionnaire 45-minute interview; removed redundant topics (e.g., diet)
Innovations Established rigorous data-sharing protocols Integrates external datasets (e.g., environmental, clinical) via linkages
Exposure Assessment Relied on self-reports and industrial hygienist reviews Enhanced detail on existing exposures (e.g., venlafaxine) and added new exposures
Outcome Ascertainment Included live births, stillbirths (≥20 weeks), and terminations Adds stillbirth research and refines case homogeneity

Key Research Findings and Advancements

Methodological Improvements: BD-STEPS streamlined interviews to reduce participant burden while expanding exposure details (e.g., maternal stress, environmental pollutants) . Data linkages with environmental and clinical databases (e.g., air/water quality, assisted reproductive technology records) enhance exposure validation .

Enhanced Statistical Power: Combining this compound and BD-STEPS data enables analysis of rare exposures (e.g., mycophenolate mofetil, linked to anotia/microtia) .

Targeted Public Health Goals :

  • This compound identified modifiable risks (e.g., folic acid deficiency), while BD-STEPS aims to translate findings into prevention strategies (e.g., reducing opioid use during pregnancy) .

Q & A

Q. How to design adaptive sampling for longitudinal this compound studies?

  • Methodological Answer : Implement respondent-driven sampling (RDS) for hard-to-reach populations. Use predictive analytics to identify high-attrition risk cohorts and oversample initially. For material degradation studies, employ accelerated aging models to simulate longitudinal effects within shorter timeframes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.